molecular formula C23H25N3O3S2 B6555853 N-(4-ethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide CAS No. 1040653-75-5

N-(4-ethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Número de catálogo: B6555853
Número CAS: 1040653-75-5
Peso molecular: 455.6 g/mol
Clave InChI: BQKQMCWBXUWONW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-ethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a synthetic compound featuring a thiophene-2-carboxamide core substituted with a phenylpiperazinylsulfonyl group at position 3 and a 4-ethylphenyl moiety at the amide nitrogen. This structure combines elements known for modulating receptor affinity and pharmacokinetics:

  • Thiophene ring: Enhances π-π stacking interactions in biological targets.
  • Phenylpiperazine: A common pharmacophore in central nervous system (CNS)-active agents, often associated with serotonin or dopamine receptor binding.

Propiedades

IUPAC Name

N-(4-ethylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-2-18-8-10-19(11-9-18)24-23(27)22-21(12-17-30-22)31(28,29)26-15-13-25(14-16-26)20-6-4-3-5-7-20/h3-12,17H,2,13-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKQMCWBXUWONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The following table summarizes key structural differences and inferred pharmacological properties:

Compound Name Core Structure Piperazine Substituent Linker Aromatic Substituent Key Inferred Properties
Target Compound : N-(4-ethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide Thiophene-carboxamide Phenyl Sulfonyl 4-Ethylphenyl Enhanced metabolic stability; potential CNS activity due to lipophilicity and piperazine .
Analog 1 : N-(4-(4-(3-Chloro-2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide Indole-carboxamide 3-Chloro-2-methoxyphenyl Butyl Indole Likely lower metabolic stability (alkyl linker); chloro-methoxy groups may alter receptor selectivity .
Analog 2 : N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide Thiophene-carboxamide 2-Trifluoromethoxyphenyl Butyl None Trifluoromethoxy group increases electronegativity, potentially enhancing receptor affinity; dihydrate form may improve crystallinity .
Analog 3 : N-(4-ethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide Quinolinone-acetamide None Sulfonyl 4-Fluorophenyl Quinolinone core may confer distinct electronic properties; fluorinated groups enhance metabolic stability and lipophilicity .

Key Research Findings

  • Metabolic Stability : The sulfonyl linker in the target compound is expected to confer greater resistance to enzymatic degradation compared to butyl-linked analogs (e.g., Analog 1 and 2) .
  • Receptor Binding : Piperazine-containing compounds often target serotonin (5-HT) or dopamine receptors. The phenylpiperazine in the target compound may favor 5-HT₁A/2A affinity, while Analog 1’s chloro-methoxyphenyl group could shift selectivity toward adrenergic receptors .
  • Solubility and Bioavailability : The dihydrate form of Analog 2 suggests improved aqueous solubility compared to the anhydrous target compound. However, the 4-ethylphenyl group in the target compound may enhance membrane permeability .

SAR (Structure-Activity Relationship) Insights

  • Conversely, the unsubstituted phenyl group in the target compound may balance affinity and selectivity .
  • Linker Chemistry : Sulfonyl groups (target compound, Analog 3) improve stability and hydrogen-bonding capacity compared to alkyl chains (Analog 1, 2), which are prone to oxidative metabolism .
  • Aromatic Moieties : Thiophene (target compound, Analog 2) and indole (Analog 1) cores exhibit distinct electronic profiles, influencing binding pocket compatibility. Fluorinated aryl groups (Analog 3) enhance lipophilicity and metabolic resistance .

Métodos De Preparación

Carboxamide Synthesis

The carboxamide group is typically introduced first to avoid interference during sulfonylation. Thiophene-2-carboxylic acid is activated using coupling agents such as HATU or DCC and reacted with 4-ethylaniline:

Thiophene-2-carboxylic acid+4-EthylanilineHATU, DIPEAN-(4-Ethylphenyl)thiophene-2-carboxamide[3]\text{Thiophene-2-carboxylic acid} + \text{4-Ethylaniline} \xrightarrow{\text{HATU, DIPEA}} \text{N-(4-Ethylphenyl)thiophene-2-carboxamide} \quad

Key Conditions :

  • Solvent : DMF or dichloromethane.

  • Yield : 82–89% for analogous reactions.

Regioselective Sulfonylation

Sulfonylation at C3 is achieved using 4-phenylpiperazine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine):

N-(4-Ethylphenyl)thiophene-2-carboxamide+4-Phenylpiperazine-1-sulfonyl chlorideBaseTarget Compound[1]\text{N-(4-Ethylphenyl)thiophene-2-carboxamide} + \text{4-Phenylpiperazine-1-sulfonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound} \quad

Challenges :

  • Competing reactions at C4/C5 due to thiophene’s electron-rich nature.

  • Solution : Use directing groups (e.g., ester protection during sulfonylation) or low-temperature conditions to enhance C3 selectivity.

Concurrent Sulfonylation and Amidation Approaches

One-Pot Oxidative Amidation

Inspired by green chemistry advancements, thiophene-2-carbaldehyde undergoes oxidative amidation with 4-ethylaniline, followed by in situ sulfonylation:

Thiophene-2-carbaldehyde+4-EthylanilineCCl3CN/H2O2,PEG-400Intermediate[3]\text{Thiophene-2-carbaldehyde} + \text{4-Ethylaniline} \xrightarrow{\text{CCl}3\text{CN/H}2\text{O}2, \text{PEG-400}} \text{Intermediate} \quad
Intermediate+4-PhenylpiperazineSOCl2Target Compound[1]\text{Intermediate} + \text{4-Phenylpiperazine} \xrightarrow{\text{SOCl}2} \text{Target Compound} \quad

Advantages :

  • Solvent : PEG-400 (recyclable).

  • Yield : 76–84% for analogous systems.

Tandem Coupling Reactions

Palladium-catalyzed cross-coupling enables simultaneous introduction of sulfonamide and carboxamide groups. For example, 3-bromothiophene-2-carboxylic acid reacts with 4-phenylpiperazine-1-sulfinate and 4-ethylaniline under Miyaura borylation conditions:

3-Bromothiophene-2-carboxylic acidPd(dppf)Cl2,B2pin23-Borylated intermediate[2]\text{3-Bromothiophene-2-carboxylic acid} \xrightarrow{\text{Pd(dppf)Cl}2, \text{B}2\text{pin}_2} \text{3-Borylated intermediate} \quad
3-Borylated intermediate+Sulfinate+4-EthylanilineTarget Compound[2]\text{3-Borylated intermediate} + \text{Sulfinate} + \text{4-Ethylaniline} \xrightarrow{} \text{Target Compound} \quad

Limitations :

  • High catalyst loading (5–10 mol%).

  • Moderate yields (65–72%) due to competing side reactions.

Green Chemistry Approaches Using PEG-400 and Oxidative Amidation

Solvent and Oxidant Optimization

The use of PEG-400 as a recyclable solvent and CCl3_3CN/H2_2O2_2 as an oxidant significantly improves sustainability:

ParameterConventional Method (DMF)Green Method (PEG-400)
Reaction Time (h)1410
Yield (%)5884
Solvent Reusability≤3 cycles≥5 cycles

Data adapted from oxidative amidation studies.

Mechanistic Insights

The oxidant CCl3_3CN facilitates imine formation, which is subsequently oxidized to the amide. PEG-400 stabilizes intermediates through hydrogen bonding, reducing side reactions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Stepwise Sulfonylation78–82>95HighModerate (DMF use)
One-Pot Oxidative76–8490ModerateLow (PEG-400)
Palladium-Catalyzed65–7288LowHigh (Pd waste)

Synthetic efficiency depends on orthogonal protection strategies and solvent selection.

Challenges and Optimization Strategies

Regioselectivity in Sulfonylation

  • Problem : Sulfonyl group misincorporation at C4/C5.

  • Solutions :

    • Directed C-H activation : Use of pyridine-based ligands to steer sulfonation to C3.

    • Blocking groups : Temporary ester protection at C2 enhances C3 selectivity (yield improvement: 12–15%).

Amide Bond Hydrolysis

  • Problem : Carboxamide cleavage under acidic sulfonylation conditions.

  • Mitigation : Employ mild bases (e.g., NaHCO3_3) and low temperatures (0–5°C) .

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-ethylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide, and how can intermediates be characterized?

Methodological Answer: The compound is synthesized via multi-step routes involving:

  • Thiophene core formation : Cyclization of dicarbonyl precursors with elemental sulfur (e.g., Gewald reaction) .
  • Sulfonylation : Reaction of 3-sulfonyl chloride thiophene intermediates with 4-phenylpiperazine under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions .
  • Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the thiophene-sulfonylpiperazine intermediate to 4-ethylphenylamine .
    Characterization : Confirm intermediates via TLC (Rf comparison), 1H/13C^1 \text{H/}^{13}\text{C}-NMR (e.g., sulfonyl proton at δ 3.2–3.5 ppm), and HRMS .

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?

Methodological Answer:

  • NMR spectroscopy : Identify key groups:
    • Thiophene protons (δ 6.8–7.5 ppm), sulfonyl-linked piperazine (δ 2.8–3.6 ppm), ethylphenyl group (δ 1.2–1.4 ppm for CH3_3) .
  • X-ray crystallography : Resolve stereoelectronic effects of the sulfonyl-piperazine-thiophene scaffold .
  • HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the sulfonyl-piperazine moiety influence receptor binding affinity, and what structural analogs can be designed to optimize activity?

Methodological Answer:

  • Mechanistic insight : The sulfonyl group enhances hydrogen bonding with Ser/Thr residues in enzymes (e.g., kinase targets), while the piperazine ring engages in π-π stacking with aromatic receptor pockets .
  • SAR strategies :
    • Replace 4-ethylphenyl with fluorophenyl (improves lipophilicity; IC50_{50} ↓ 30% in kinase assays) .
    • Modify piperazine substituents (e.g., 4-chlorophenyl increases selectivity for serotonin receptors) .
  • Validation : Use radioligand binding assays (e.g., 3H^3\text{H}-serotonin displacement) and molecular docking (e.g., AutoDock Vina) .

Q. How can contradictory data on biological activity (e.g., IC50_{50}50​ variability) be resolved across studies?

Methodological Answer:

  • Source analysis : Variability often arises from:
    • Assay conditions (e.g., ATP concentration in kinase assays alters inhibition potency) .
    • Substituent effects: Fluorine at the 4-position of phenylpiperazine increases metabolic stability but reduces aqueous solubility, affecting in vitro vs. in vivo results .
  • Resolution :
    • Standardize assays (e.g., fixed ATP at 1 mM).
    • Compare logP (HPLC-derived) and solubility (shake-flask method) to contextualize discrepancies .

Experimental Design & Data Interpretation

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • Metabolic stability : Incubate with liver microsomes (human/rat, 1 mg/mL) and quantify parent compound via LC-MS/MS at 0/15/30/60 min .
  • CYP inhibition : Screen against CYP3A4/2D6 using fluorescent probes (e.g., P450-Glo™) to assess drug-drug interaction risks .
  • Membrane permeability : Perform Caco-2 monolayer assays (Papp_{\text{app}} >1 ×106^{-6} cm/s indicates good absorption) .

Q. How can computational methods guide the optimization of this compound’s selectivity profile?

Methodological Answer:

  • Pharmacophore modeling : Use Schrödinger’s Phase to map essential features (e.g., sulfonyl acceptor, piperazine donor) .
  • Off-target prediction : Screen against ChEMBL databases (e.g., PAINS filters) to eliminate promiscuous binders .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for piperazine substituent modifications to predict affinity shifts (e.g., 4-methyl vs. 4-ethyl) .

Notes on Evidence Utilization

  • , and 19 provide critical insights into piperazine-sulfonyl pharmacophores and SAR.
  • Fluorine substitution effects () and assay standardization () resolve data contradictions.
  • Synthetic protocols from and were adapted for methodological rigor.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.